
5-Chloro-6-(4-chloro-phenylamino)-nicotinic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-6-(4-chloro-phenylamino)-nicotinic acid methyl ester is an organic compound that belongs to the class of nicotinic acid derivatives This compound is characterized by the presence of a chloro-substituted phenylamino group attached to the nicotinic acid core, which is further esterified with a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-(4-chloro-phenylamino)-nicotinic acid methyl ester typically involves the following steps:
Nitration: The starting material, 5-chloronicotinic acid, undergoes nitration to introduce a nitro group at the 6-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Amination: The resulting 6-amino-5-chloronicotinic acid is then reacted with 4-chloroaniline under suitable conditions to form the desired phenylamino derivative.
Esterification: Finally, the carboxylic acid group is esterified with methanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
5-Chloro-6-(4-chloro-phenylamino)-nicotinic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Substitution: Halogen atoms in the compound can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
科学的研究の応用
5-Chloro-6-(4-chloro-phenylamino)-nicotinic acid methyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 5-Chloro-6-(4-chloro-phenylamino)-nicotinic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: It can inhibit or activate enzymes involved in metabolic pathways.
Interacting with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.
Altering Gene Expression: It can influence the expression of genes related to its biological activity.
類似化合物との比較
Similar Compounds
6-Amino-5-chloronicotinic acid: A precursor in the synthesis of the target compound.
4-Chloroaniline: Another precursor used in the synthesis.
Nicotinic Acid Derivatives: Compounds with similar structures but different substituents.
Uniqueness
5-Chloro-6-(4-chloro-phenylamino)-nicotinic acid methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chloro-substitution and ester functionality make it a versatile compound for various applications.
特性
分子式 |
C13H10Cl2N2O2 |
|---|---|
分子量 |
297.13 g/mol |
IUPAC名 |
methyl 5-chloro-6-(4-chloroanilino)pyridine-3-carboxylate |
InChI |
InChI=1S/C13H10Cl2N2O2/c1-19-13(18)8-6-11(15)12(16-7-8)17-10-4-2-9(14)3-5-10/h2-7H,1H3,(H,16,17) |
InChIキー |
OIHXYFKPFTXAHU-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=C(N=C1)NC2=CC=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


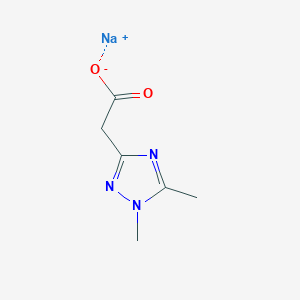



![2-Chloro-4-[difluoro(phenyl)methyl]-1,3-thiazole](/img/structure/B13501063.png)
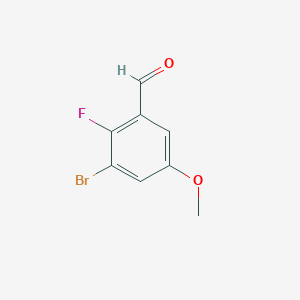
![7-methyl-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B13501075.png)
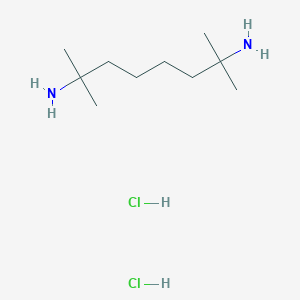
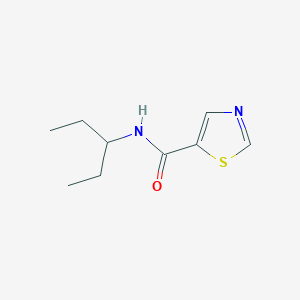


![tert-butyl N-{[1-(chlorosulfonyl)piperidin-3-yl]methyl}carbamate](/img/structure/B13501110.png)
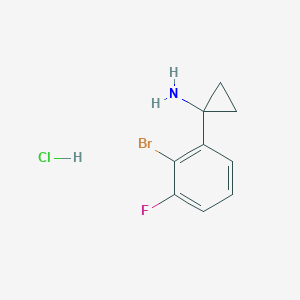
![1-[(5R)-5H,6H,7H-pyrrolo[1,2-a]imidazol-5-yl]methanamine dihydrochloride](/img/structure/B13501137.png)
